molecular formula C18H21NO4 B12890216 4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate

4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate

Cat. No.: B12890216
M. Wt: 315.4 g/mol
InChI Key: MKBWVDGNFHPDAP-UHFFFAOYSA-N
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Description

4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzyl-substituted aldehyde with an ethyl-substituted amine, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and refluxing solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments .

Mechanism of Action

The mechanism of action of 4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 2-ethyl 3-ethyl-2-methyl-2H-pyrrole-2,4-dicarboxylate stands out due to its specific substituents, which confer unique chemical reactivity and potential applications. Its combination of benzyl, ethyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-O-benzyl 2-O-ethyl 3-ethyl-2-methylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-4-15-14(11-19-18(15,3)17(21)22-5-2)16(20)23-12-13-9-7-6-8-10-13/h6-11H,4-5,12H2,1-3H3

InChI Key

MKBWVDGNFHPDAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC1(C)C(=O)OCC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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